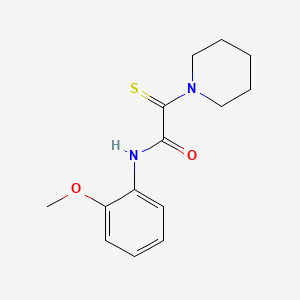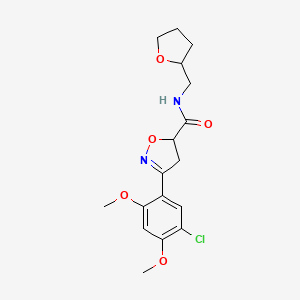![molecular formula C18H19N3O2 B4196975 N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]butanamide](/img/structure/B4196975.png)
N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]butanamide
Übersicht
Beschreibung
N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]butanamide, also known as MB, is a benzimidazole derivative that has been synthesized and studied for its potential use in scientific research. It is a small molecule that has shown promise in a variety of applications, including as a fluorescent probe and as a potential therapeutic agent. In
Wirkmechanismus
The mechanism of action of N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]butanamide is not fully understood, but it is thought to involve its interaction with microtubules and other cellular structures. N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]butanamide binds to the colchicine-binding site on microtubules, which disrupts their dynamics and leads to cell cycle arrest and apoptosis. In addition, N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]butanamide has been shown to inhibit the aggregation of amyloid beta peptides by binding to their hydrophobic regions and preventing their self-assembly into toxic oligomers.
Biochemical and Physiological Effects
N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]butanamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on microtubules and amyloid beta peptides, N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]butanamide has been shown to inhibit the activity of certain enzymes, such as protein kinase C and tyrosine kinases. It has also been shown to modulate the activity of ion channels, such as voltage-gated calcium channels.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]butanamide in lab experiments is its specificity for microtubules and other cellular structures. This allows researchers to selectively label and study these structures in live cells. In addition, N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]butanamide is relatively easy to synthesize and has a high yield, making it a cost-effective option for research.
However, there are also limitations to using N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]butanamide in lab experiments. One limitation is its potential toxicity, particularly at higher concentrations. Researchers must be careful to use appropriate concentrations of N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]butanamide to avoid toxicity and ensure accurate results. In addition, N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]butanamide may not be suitable for all types of experiments, as its effects on cellular structures and processes may be context-dependent.
Zukünftige Richtungen
There are several future directions for research on N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]butanamide. One area of interest is its potential use as a therapeutic agent for cancer and neurodegenerative diseases. Further studies are needed to determine the optimal dosing and delivery methods for N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]butanamide, as well as its potential side effects and interactions with other drugs.
Another area of interest is the development of new fluorescent probes based on the structure of N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]butanamide. Researchers are exploring ways to modify the structure of N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]butanamide to create probes with improved specificity and sensitivity for different cellular structures and processes.
Finally, researchers are also exploring the potential of N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]butanamide as a tool for studying the dynamics of microtubules and other cellular structures in live cells. By combining N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]butanamide with other imaging techniques, researchers can gain a more complete understanding of the mechanisms underlying cellular processes such as cell division and intracellular transport.
Wissenschaftliche Forschungsanwendungen
N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]butanamide has been studied for its potential use in a variety of scientific research applications. One of its primary uses is as a fluorescent probe for imaging cellular structures and processes. N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]butanamide has been shown to selectively bind to microtubules, which are important cellular structures involved in cell division and intracellular transport. By labeling microtubules with N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]butanamide, researchers can visualize these structures and study their dynamics in live cells.
In addition to its use as a fluorescent probe, N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]butanamide has also been studied for its potential therapeutic applications. It has been shown to have anti-cancer properties, with the ability to induce apoptosis (programmed cell death) in cancer cells. N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]butanamide has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in the development of these diseases.
Eigenschaften
IUPAC Name |
N-[1-(2-methoxyphenyl)benzimidazol-5-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-3-6-18(22)20-13-9-10-15-14(11-13)19-12-21(15)16-7-4-5-8-17(16)23-2/h4-5,7-12H,3,6H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJICUGHFMBZLQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)N(C=N2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-methoxyphenyl)benzimidazol-5-yl]butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(4-methylphenoxy)ethyl]-5-(2-naphthyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4196894.png)
![2-[3-(phenoxyacetyl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4196896.png)
![6-chloro-4-[4-(4-morpholinylsulfonyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-9-carboxylic acid](/img/structure/B4196905.png)
![N~2~-[4-(dimethylamino)phenyl]-N~4~-(2-furylmethyl)-2,4-quinazolinediamine hydrochloride](/img/structure/B4196907.png)
![2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-2-biphenylylacetamide)](/img/structure/B4196915.png)

![N-{[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]methyl}benzamide](/img/structure/B4196931.png)
![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(4-phenoxyphenyl)acetamide](/img/structure/B4196935.png)

![N-[5-(1-adamantyl)-1,3-thiazol-2-yl]-2-[(1-benzyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4196966.png)
![2-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B4196970.png)
![2-[2-(4-butoxyphenoxy)ethyl]-3-hydroxy-3-phenyl-1-isoindolinone](/img/structure/B4196977.png)
![N-[3-{[(4-methoxyphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4196978.png)
![3-(benzoylamino)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4196981.png)